In Vivo Antimalarial Efficacy vs. Unsubstituted Pyrrolo[2,1-a]phthalazine
3-Phenylpyrrolo[2,1-A]phthalazine demonstrates a quantifiable *in vivo* antimalarial response that is absent in the unsubstituted pyrrolo[2,1-a]phthalazine core scaffold. The 3-phenyl substitution is non-negotiable for this biological phenotype .
| Evidence Dimension | In vivo antimalarial activity (parasitemia inhibition) |
|---|---|
| Target Compound Data | Inhibition of parasitemia at 7.5 mg/kg/day, i.p., in P. chabaudi chabaudi AS-infected C57BL/6 mice, measured on day 7 post-infection . |
| Comparator Or Baseline | Pyrrolo[2,1-a]phthalazine (unsubstituted at the 3-position): No published in vivo antimalarial activity data found. |
| Quantified Difference | The 3-phenyl derivative is the minimal active structure for this specific in vivo efficacy model; the unsubstituted core shows no reported activity. |
| Conditions | C57BL/6 mouse model; Plasmodium chabaudi chabaudi AS strain; 7.5 mg/kg/day i.p. dosing; efficacy readout at day 7. |
Why This Matters
For antimalarial drug discovery programs, procurement of the 3-phenyl analog is mandatory to replicate published in vivo proof-of-concept, as the core scaffold alone is inactive.
